3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a chloropyridinyl group, a phenylprop-2-enoyl group, and a thiourea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the reaction of 2-chloropyridine-3-amine with phenylprop-2-enoyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while nucleophilic substitution can lead to a variety of substituted pyridinyl derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may possess anticancer, antifungal, and antibacterial properties.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, inhibiting their activity. The chloropyridinyl and phenylprop-2-enoyl groups contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloropyridin-3-yl thiourea: Lacks the phenylprop-2-enoyl group, resulting in different biological activities.
3-phenylprop-2-enoyl thiourea: Lacks the chloropyridinyl group, affecting its binding properties and specificity.
N-(2-chloropyridin-3-yl)thiourea: Similar structure but different substituents, leading to variations in reactivity and applications.
Uniqueness
3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chloropyridinyl and phenylprop-2-enoyl groups enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-14-12(7-4-10-17-14)18-15(21)19-13(20)9-8-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQKJWCZGNOEMM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.